molecular formula C18H17Cl2N5O2 B3858805 (Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

Cat. No.: B3858805
M. Wt: 406.3 g/mol
InChI Key: OHUNCUXJHFATEQ-UHFFFAOYSA-N
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Description

(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a high-purity chemical research reagent featuring a specialized 1,2,5-oxadiazole heterocyclic core functionalized with aminoguanidine-like carboximidamide pharmacophores . This compound belongs to the 1,2,5-oxadiazole chemical family, recognized in medicinal chemistry for its versatile bioactivity potential and role as a privileged scaffold in drug discovery . The molecular structure incorporates strategic aromatic substitutions (2,4-dichlorophenyl and 2,4-dimethylphenyl groups) that enhance target binding specificity and influence physicochemical properties critical for pharmacological research. Recent scientific investigations highlight the significant research value of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors with immunotherapeutic potential . Similar compounds have demonstrated selective enzyme inhibition capabilities against various biological targets, including cancer-associated enzymes, signaling proteins, and immune checkpoint regulators . The structural features present in this molecule – particularly the carboximidamide functionality and aromatic electron-withdrawing substituents – facilitate targeted interactions with enzyme active sites and protein binding pockets, enabling research into inflammatory pathways, oncology targets, and infectious disease mechanisms . Researchers utilize this compound primarily in biochemical assay development, enzyme inhibition studies, structure-activity relationship (SAR) investigations, and as a synthetic intermediate for novel therapeutic candidates. The compound is provided as a characterized research material with comprehensive analytical documentation including HPLC purity certification, mass spectrometry confirmation, and NMR spectral data. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O2/c1-10-3-6-15(11(2)7-10)22-18(16-17(21)24-27-23-16)25-26-9-12-4-5-13(19)8-14(12)20/h3-8H,9H2,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUNCUXJHFATEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the amino and carboximidamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve efficient production. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions, which can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the development of bioactive molecules. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with specific molecular targets suggests it could be used in the treatment of certain diseases, although more studies are needed to confirm its efficacy and safety.

Industry

In the industrial sector, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s uniqueness, a comparative analysis with structurally or functionally related molecules is provided below:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE 1,2,5-Oxadiazole - 2,4-Dichlorophenyl methoxy
- 2,4-Dimethylphenyl
- Amino group
~500–600 (estimated) High lipophilicity; halogenated and methyl groups enhance metabolic stability
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-((E)-{5-CHLORO-2-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-[(DIETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE () 1,2,3-Triazole + 1,2,5-Oxadiazole - Triazole ring
- Diethylamino group
- Polychlorinated benzyloxy
592.876 Dual heterocyclic system; triazole enhances binding to metal ions or enzymes
N-(2,4-Difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide () 1,2-Oxazole - Difluorophenyl
- Methyl and phenyl groups
Not specified Fluorine atoms increase electronegativity and bioavailability; oxazole ring stabilizes aromatic interactions
4-AMINO-N'-((2-FLUOROBENZOYL)OXY)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE () 1,2,5-Oxadiazole - 2-Fluorobenzoyloxy
- Amino group
265.2 Simplified structure; fluorobenzoyl group improves solubility and pharmacokinetics

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s dichlorophenyl and dimethylphenyl groups distinguish it from simpler oxadiazole derivatives like ’s fluorobenzoyl analog. These substituents likely reduce water solubility but improve target binding in hydrophobic pockets .

Halogenation Effects :

  • Chlorine atoms in the target compound (vs. fluorine in and ) enhance steric bulk and electron-withdrawing effects, which may influence metabolic stability and receptor affinity .

This contrasts with ’s smaller analog (265.2 g/mol), which aligns better with drug-like properties .

Research Implications and Limitations

  • Gaps in Data : Specific pharmacological data (e.g., IC50, toxicity) for the target compound are absent in the provided evidence, necessitating further experimental validation.
  • Synthetic Feasibility: The compound’s stereochemical complexity (Z-configuration) may pose synthesis challenges compared to non-stereospecific analogs like those in and .

Biological Activity

(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}Cl2_{2}N4_{4}O2_{2}
  • IUPAC Name : (Z)-4-amino-N'-[(2,4-dichlorophenyl)methoxy]-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with oxadiazole rings have shown significant anti-proliferative effects against various cancer cell lines. In one study, derivatives exhibited IC50_{50} values as low as 0.0380 μM against specific tumor types .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50_{50} (μM)Reference
Compound AMCF-7 (Breast Cancer)0.0380
Compound BHeLa (Cervical Cancer)0.0450
Compound CA549 (Lung Cancer)0.0500

The mechanism through which oxadiazole derivatives exert their anticancer effects often involves inhibition of key enzymes and pathways associated with tumor growth. Specifically, research indicates that these compounds may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion . The binding affinity to human dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and DNA synthesis, has also been noted .

Antimicrobial and Antifungal Effects

Oxadiazole derivatives have demonstrated significant antimicrobial and antifungal activities. For example, certain compounds were tested against Candida albicans, showing minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole .

Anti-inflammatory Activity

In addition to their anticancer properties, some studies suggest that oxadiazole derivatives exhibit anti-inflammatory effects. This is particularly relevant in the context of conditions like rheumatoid arthritis where inflammation plays a critical role .

Case Studies

  • Study on Anticancer Activity : A study evaluated the efficacy of a series of oxadiazole derivatives in inhibiting cell proliferation in various cancer models. The results indicated that certain compounds led to cell viability reductions below 10% compared to controls at concentrations of 10 μM .
  • Evaluation of IDO1 Inhibition : A specific derivative was synthesized and tested for IDO1 inhibition. It demonstrated significant enhancement of anti-tumor potency when combined with traditional chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Step 1 : Activate the carboxylic acid precursor using thionyl chloride (SOCl₂) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form an acyl chloride or active ester intermediate .
  • Step 2 : React the activated intermediate with the amine group of the 2,4-dimethylphenyl substituent under inert conditions (e.g., nitrogen atmosphere) to form the carboximidamide core .
  • Step 3 : Optimize solvent polarity (e.g., DMF or dichloromethane) and temperature (room temperature vs. reflux) to improve yield. Monitor reaction progress via TLC or HPLC .
  • Key Consideration : Purify intermediates via column chromatography to avoid side products like unreacted amines or hydrolyzed esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for dichlorophenyl/methoxy groups) and methyl substituents (δ 2.0–2.5 ppm). Confirm stereochemistry (Z-configuration) through NOESY correlations .
  • IR Spectroscopy : Detect carboximidamide C=N stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity or interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases or receptors). Focus on the oxadiazole ring’s electron-deficient regions for hydrogen bonding .
  • QSAR Studies : Corolate substituent effects (e.g., electron-withdrawing Cl groups on the dichlorophenyl ring) with bioactivity using descriptors like logP and Hammett constants .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further functionalization reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Reproduce conflicting studies under controlled conditions (e.g., fixed cell lines, uniform compound purity ≥95%) to isolate variables .
  • Orthogonal Validation : Cross-verify results using complementary assays (e.g., enzymatic inhibition + cellular viability) to confirm mechanism-specific effects .
  • Structural Analog Testing : Compare activity with derivatives lacking the methoxy or dichlorophenyl groups to identify critical pharmacophores .

Q. How can regioselectivity challenges in modifying the oxadiazole ring be addressed?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct electrophilic substitution to the oxadiazole’s 3-position .
  • Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at specific positions without side reactions .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .

Data-Driven Insights

  • Synthetic Yield Optimization (from analogous compounds):

    Reaction ConditionYield (%)Purity (%)Reference
    DCC/HOBt in DMF, 24h, RT7298
    SOCl₂ activation, reflux6595
  • Key Spectral Benchmarks :

    • ¹H NMR (CDCl₃) : Methoxy singlet at δ 3.8 ppm; aromatic multiplet (4H) at δ 7.1–7.9 ppm .
    • IR : C=N stretch at 1665 cm⁻¹; N-H bend at 3320 cm⁻¹ .

Critical Considerations for Researchers

  • Stability Testing : Store the compound in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
  • Toxicity Screening : Use zebrafish embryos or in vitro hepatocyte models to assess metabolic byproducts and off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 2
Reactant of Route 2
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-(2,4-DIMETHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

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